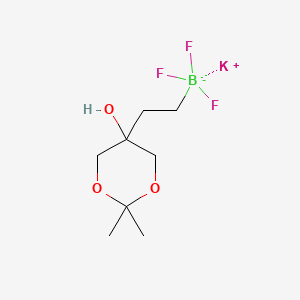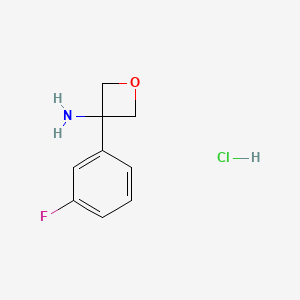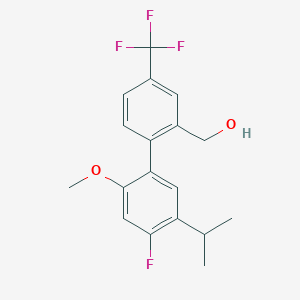![molecular formula C10H10N2O B1394537 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1351399-15-9](/img/structure/B1394537.png)
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
“1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C10H10N2O . It has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1-acetylindoline was subjected to Friedel-Crafts acylation reactions to obtain an intermediate, which then reacted with diethyl oxalate to obtain another intermediate .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, the synthesis process of similar compounds involves reactions such as hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the significant applications of compounds related to 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is in the field of antiviral research. Studies have demonstrated that certain analogues, like carbocyclic analogues of 7-deazaguanosine, exhibit selective inhibitory activities against viruses such as HSV1 and HSV2 in cell culture. This suggests potential for developing antiviral drugs using these compounds (Legraverend et al., 1985).
Synthesis of Novel Compounds
Research has focused on synthesizing various derivatives of pyrrolo-pyridinones, which are structurally related to this compound. These derivatives have potential applications in different areas of chemistry and pharmacology. For example, the reaction of 7-hydroxy derivatives with nucleophiles has led to the creation of several novel compounds with diverse functionalizations (Goto et al., 1991).
Intramolecular Cyclization
Another application lies in the field of organic synthesis, particularly in intramolecular cyclization processes. Studies have shown that treatment of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives can lead to regioselectively intramolecular cyclizations, forming bicyclic pyrrolo-fused structures. This is crucial for the synthesis of various complex organic molecules (Beccalli et al., 2005).
Anti-HIV Activity
Research into the synthesis of novel derivatives of this compound also extends to the search for anti-HIV drugs. Several synthesized derivatives have been evaluated for their ability to inhibit HIV-1 replication, with some showing promising results. This indicates the potential of these compounds in developing new therapies against HIV (Liu et al., 2014).
Inhibitors in Kinase Research
Some derivatives of this compound have been explored as kinase inhibitors. These compounds have shown significant inhibition against specific kinases, indicating their potential use in targeted therapies for diseases where kinase activity is dysregulated (Liu et al., 2016).
Wirkmechanismus
- The primary target of this compound is receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for various inflammatory diseases .
- RIPK1 inhibition : 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one acts as an inhibitor of RIPK1. By binding to RIPK1, it interferes with downstream signaling events, preventing necroptosis induction and modulating inflammatory responses .
- The affected pathways include the necroptosis pathway and related inflammatory cascades. RIPK1 is a key player in regulating cell death and inflammation. Inhibition of RIPK1 by this compound disrupts the signaling cascade, preventing cell death and dampening inflammatory processes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, influencing cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For instance, it may inhibit kinases by binding to their active sites, preventing the transfer of phosphate groups to substrates . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites . These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may need to reach certain cellular locations to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYEGSWQDXYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


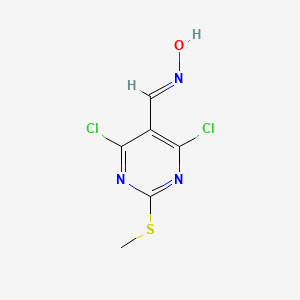

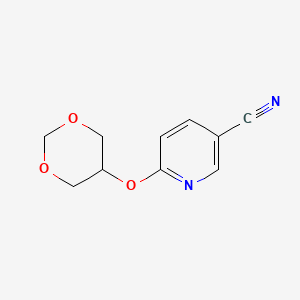
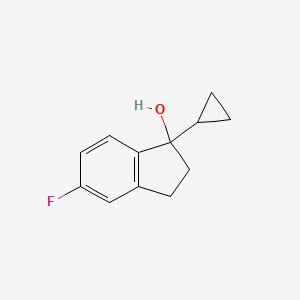


![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
